N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide
説明
BenchChem offers high-quality N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-5-12-25-19-11-8-17(13-20(19)30-14-22(3,4)21(25)27)24-31(28,29)18-9-6-16(7-10-18)23-15(2)26/h5-11,13,24H,1,12,14H2,2-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQMQTMQLKKVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the critical steps in synthesizing N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide?
The synthesis involves multi-step organic reactions, including:
- Formation of the tetrahydrobenzo[b][1,4]oxazepin core.
- Introduction of sulfamoyl and acetamide moieties via coupling reactions.
- Purification using column chromatography to isolate intermediates and final products . Key solvents include dichloromethane (DCM) and ethanol, with triethylamine as a base catalyst .
Q. How can researchers optimize reaction conditions for higher yields?
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., sulfamoylation) to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst use : Triethylamine or sodium hydride improves reaction rates in amide bond formation . A systematic approach using Design of Experiments (DoE) can identify optimal parameter combinations .
Q. What analytical techniques are essential for structural confirmation?
- NMR spectroscopy : 1H/13C NMR to verify regioselectivity and functional group integrity.
- HPLC : Purity assessment (>95% required for pharmacological studies).
- Mass spectrometry : High-resolution MS to confirm molecular weight .
Q. Table 1: Common Solvents and Catalysts in Synthesis
| Reaction Step | Solvent | Catalyst | Reference |
|---|---|---|---|
| Core formation | Dichloromethane | None | |
| Sulfamoylation | DMF | Triethylamine | |
| Acetamide coupling | Ethanol | Sodium hydride |
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock.
- QSAR modeling : Correlate structural features (e.g., sulfamoyl group) with activity profiles .
- Reaction path search : Quantum chemical calculations (e.g., DFT) optimize synthetic routes .
Q. What strategies resolve contradictions in solubility data during formulation studies?
- Solvent screening : Test DMSO, ethanol, and aqueous buffers (pH 1–10) to map solubility profiles.
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility in polar media .
- Thermodynamic analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility .
Q. How can researchers validate the sulfamoyl group’s role in pharmacological activity?
- SAR studies : Synthesize analogs lacking the sulfamoyl group and compare bioactivity (e.g., enzyme inhibition assays).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes when sulfamoyl is modified .
- X-ray crystallography : Resolve ligand-target complexes to observe direct interactions .
Q. Table 2: Key Analytical Techniques for Bioactivity Validation
| Method | Application | Reference |
|---|---|---|
| ITC | Binding affinity quantification | |
| Enzyme inhibition assay | Target-specific activity screening | |
| X-ray crystallography | Structural interaction mapping |
Q. What experimental designs minimize byproduct formation during multi-step synthesis?
- Stepwise monitoring : Use TLC or HPLC after each reaction to detect intermediates/byproducts .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
- DoE optimization : Test variables (e.g., stoichiometry, time) to identify critical control points .
Q. How can researchers address stability issues in long-term storage?
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways.
- Lyophilization : Improve stability by converting to a solid-state formulation .
- LC-MS/MS : Track degradation products and quantify stability under varying conditions .
Methodological Considerations
- Contradiction resolution : Cross-validate conflicting solubility/bioactivity data using orthogonal methods (e.g., NMR vs. HPLC) and statistical analysis .
- Advanced purification : Preparative HPLC or recrystallization in mixed solvents (e.g., hexane:ethyl acetate) achieves >99% purity for mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
